5-[(2-bromophenoxy)methyl]-N-tert-butylfuran-2-carboxamide
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Overview
Description
5-[(2-bromophenoxy)methyl]-N-tert-butylfuran-2-carboxamide is an organic compound with a complex structure that includes a furan ring, a bromophenoxy group, and a tert-butyl group
Preparation Methods
The synthesis of 5-[(2-bromophenoxy)methyl]-N-tert-butylfuran-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bromophenoxy intermediate: This step involves the reaction of 2-bromophenol with an appropriate alkylating agent to form the 2-bromophenoxy group.
Attachment to the furan ring: The bromophenoxy intermediate is then reacted with a furan derivative under specific conditions to form the desired furan ring structure.
Introduction of the tert-butyl group:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
5-[(2-bromophenoxy)methyl]-N-tert-butylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
5-[(2-bromophenoxy)methyl]-N-tert-butylfuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(2-bromophenoxy)methyl]-N-tert-butylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with enzymes or receptors, leading to modulation of their activity. The furan ring and tert-butyl group contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Similar compounds to 5-[(2-bromophenoxy)methyl]-N-tert-butylfuran-2-carboxamide include:
5-[(2-bromophenoxy)methyl]-N-methyl-N-phenyl-2-furamide: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
2-[(3-bromophenoxy)methyl]quinoline: Another structurally related compound with a quinoline ring instead of a furan ring, resulting in different reactivity and applications.
Properties
Molecular Formula |
C16H18BrNO3 |
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Molecular Weight |
352.22 g/mol |
IUPAC Name |
5-[(2-bromophenoxy)methyl]-N-tert-butylfuran-2-carboxamide |
InChI |
InChI=1S/C16H18BrNO3/c1-16(2,3)18-15(19)14-9-8-11(21-14)10-20-13-7-5-4-6-12(13)17/h4-9H,10H2,1-3H3,(H,18,19) |
InChI Key |
WLNDOGSIXYOQJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(O1)COC2=CC=CC=C2Br |
Origin of Product |
United States |
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